Estachidrina

Descripción general

Descripción

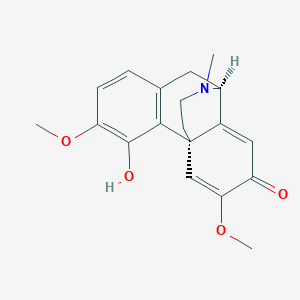

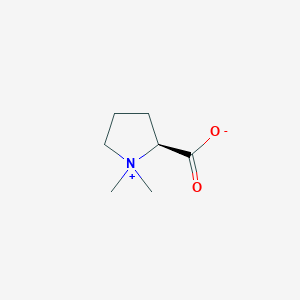

Es un compuesto zwitteriónico donde ambos hidrógenos unidos al nitrógeno son reemplazados por grupos metilo . Este compuesto se encuentra naturalmente en varias plantas, incluidas Leonurus japonicus y Stachys tuberifera . Ha ganado atención debido a su papel como osmoprotector y sus potenciales beneficios para la salud.

Aplicaciones Científicas De Investigación

La betaina de L-prolina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.

Mecanismo De Acción

La betaina de L-prolina ejerce sus efectos principalmente a través de su papel como osmoprotector y donante de metilo. Ayuda a mantener el equilibrio osmótico celular regulando la retención de agua y protegiendo las células de la deshidratación . Además, dona grupos metilo en varias vías bioquímicas, incluido el ciclo de la metionina, que es crucial para la metilación del ADN y la síntesis de proteínas .

Análisis Bioquímico

Biochemical Properties

Stachydrine interacts with various enzymes, proteins, and other biomolecules. It exhibits better fat solubility and better stability in Wistar rat plasma and liver microsomes

Cellular Effects

Stachydrine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of stachydrine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of stachydrine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of stachydrine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Stachydrine is involved in various metabolic pathways, including interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Stachydrine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La betaina de L-prolina se puede sintetizar mediante la metilación de la L-prolina. La reacción implica el uso de agentes metilantes como yoduro de metilo o sulfato de dimetilo en presencia de una base como el hidróxido de sodio. La reacción generalmente ocurre en un medio acuoso o alcohólico a temperaturas elevadas .

Métodos de producción industrial

La producción industrial de betaina de L-prolina a menudo implica la extracción de fuentes naturales. Por ejemplo, se puede extraer de las hojas de Leonurus sibiricus o de las raíces de Stachys tuberifera utilizando extracción acelerada con disolventes acoplada con extracción en fase sólida . Este método asegura una alta pureza y rendimiento del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones

La betaina de L-prolina experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar N,N-dimetil-L-prolina.

Reducción: Las reacciones de reducción pueden convertirla de nuevo en L-prolina.

Sustitución: Los grupos metilo se pueden sustituir por otros grupos alquilo o arilo en condiciones adecuadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Los haluros de alquilo o los haluros de arilo en presencia de una base pueden facilitar las reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen N,N-dimetil-L-prolina, L-prolina y varios derivados sustituidos dependiendo de los reactivos utilizados .

Comparación Con Compuestos Similares

La betaina de L-prolina a menudo se compara con otras betainas como la betaina de glicina y la trimetilglicina:

Betaina de glicina: Ambos compuestos actúan como osmoprotectores, pero la betaina de L-prolina es más efectiva en ciertas cepas de bacterias.

Trimetilglicina: Similar en estructura, pero la betaina de L-prolina tiene propiedades únicas debido a la presencia del anillo de prolina.

Lista de compuestos similares

- Betaina de glicina

- Trimetilglicina

- N,N-dimetilglicina

- Clorhidrato de betaina

La betaina de L-prolina destaca por su doble función como osmoprotector y donante de metilo, lo que la convierte en un compuesto valioso en varios campos de la investigación y la industria.

Propiedades

IUPAC Name |

(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUNUTVVOOHQPW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C(=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC[C@H]1C(=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963744 | |

| Record name | 1-Methylproline methylbetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Proline betaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

471-87-4 | |

| Record name | (-)-Stachydrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stachydrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-proline betaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Methylproline methylbetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-carboxylato-1,1-dimethylpyrrolidinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STACHYDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1L688345C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Proline betaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Stachydrine has been shown to interact with several molecular targets, including:

- Multiple receptor tyrosine kinases (RTKs): Stachydrine exhibits inhibitory effects on various RTKs, including those involved in the pathogenesis of chronic myeloid leukemia (CML). []

- Transforming growth factor-β1 (TGF-β1) signaling pathway: Stachydrine suppresses TGF-β1-induced epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells, likely by attenuating TGF-β receptor I (TβRI) expression and inhibiting downstream Smad2/3 and PI3K/Akt/mTOR signaling. []

- Phospholipase A2 Group IIA (PLA2G2A)/Decorin (DCN) axis: Stachydrine represses breast cancer cell proliferation and enhances apoptosis, seemingly through upregulating the PLA2G2A/DCN axis. []

- CXCR4/ERK and CXCR4/Akt pathways: In astrocytoma cells, stachydrine appears to exert its anti-proliferative, pro-apoptotic, and anti-migratory effects by inhibiting the CXCR4/ERK and CXCR4/Akt pathways. []

- Histone deacetylase (HDAC) enzymes: Stachydrine demonstrates anti-tumor activity in gastric cancer models, possibly through the inhibition of HDAC activity, leading to increased histone acetylation and altered gene expression. []

- NADPH oxidase 2 (NOX2): Stachydrine mitigates pressure overload-induced cardiac hypertrophy, likely by inhibiting NOX2 activity, reducing reactive oxygen species (ROS) production, and suppressing excessive autophagy. []

ANone: The downstream effects of stachydrine are diverse and depend on the specific target and cellular context. Some observed effects include:

- Inhibition of cell proliferation: Stachydrine inhibits the proliferation of various cancer cells, including CML [], hepatocellular carcinoma [], breast cancer [], and astrocytoma cells. []

- Induction of apoptosis: Stachydrine promotes apoptosis in several cancer cell types, including CML [], breast cancer [], and astrocytoma cells. []

- Inhibition of cell migration and invasion: Stachydrine suppresses TGF-β1-induced EMT and the associated migration and invasion of hepatocellular carcinoma cells. [] It also inhibits the migration and invasiveness of astrocytoma cells. []

- Suppression of inflammation: Stachydrine exhibits anti-inflammatory effects in various models, potentially by reducing the levels of inflammatory cytokines such as IL-1β and TNF-α. [, ]

- Protection against oxidative stress: Stachydrine appears to protect against oxidative stress by increasing the activity of antioxidant enzymes like SOD and reducing MDA levels. [, ]

- Modulation of calcium handling: Stachydrine has been reported to increase calcium uptake capacity in the sarcoplasmic reticulum of myocardial cells. [, ]

ANone: The molecular formula of stachydrine is C7H13NO2, and its molecular weight is 143.18 g/mol.

ANone: While specific spectroscopic data is not provided in the abstracts, the use of techniques like nuclear magnetic resonance (NMR) [] and mass spectrometry (MS) [, ] for identification and characterization suggests the availability of such data in the full research articles.

ANone: Yes, one study investigated the factors influencing the stability of stachydrine hydrochloride during storage of Herba Leonuri, finding that light exposure significantly contributes to its degradation. []

ANone: The provided research focuses on the biological activities of stachydrine and does not indicate any catalytic properties or applications.

ANone: The provided research abstracts do not mention the use of computational chemistry or modeling for studying stachydrine.

ANone: While limited information is available on specific formulations, one study mentions the determination of stachydrine hydrochloride content in Yimu granules, suggesting its incorporation into solid dosage forms. []

ANone: The provided research abstracts do not discuss SHE regulations related to stachydrine.

ANone: Research on stachydrine's metabolism identified six phase I metabolites (N-demethylation, dehydrogenation, ring-oxidation) and two phase II metabolites (glycine conjugates) in rat urine after oral administration. []

ANone: Yes, one study utilized a sensitive LC-MS/MS method to evaluate the pharmacokinetic profile of stachydrine in rats. []

ANone: Various in vitro models, including cell lines derived from:

- Chronic myeloid leukemia (CML) []

- Hepatocellular carcinoma []

- Breast cancer []

- Astrocytoma []

- Human umbilical vein endothelial cells (HUVECs) []

- Rat neonatal cardiomyocytes [, ]

ANone: Several in vivo models have been employed, including:

- Rat models of traumatic brain injury (TBI) []

- Rat models of blast phase chronic myeloid leukemia (BP-CML) []

- Rat models of gastric cancer []

- Rat models of unilateral ureteral obstruction (UUO) [, ]

- Rat models of pressure overload-induced cardiac hypertrophy (TAC) []

- Rat models of cerebral ischemia-reperfusion injury []

- Rat models of myocardial ischemia-reperfusion injury []

ANone: The provided abstracts do not mention any clinical trials involving stachydrine.

ANone: The abstracts provided do not contain information about resistance or cross-resistance mechanisms related to stachydrine.

ANone: One study investigated the potential toxicity of stachydrine and Galeopsis ladanum L. seeds in a rat model of coturnism (a myoglobinuric syndrome) and found no evidence of myotoxicity, suggesting that these agents might not be responsible for the condition. []

ANone: The provided research does not delve into specific drug delivery or targeting strategies for stachydrine.

ANone: Several analytical techniques have been employed for the quantification of stachydrine, including:

- High-performance thin-layer chromatography (HPTLC): Used for quantifying stachydrine in Leonurus cardiaca, Leonurus japonicus, and Leonotis leonurus. []

- High-performance liquid chromatography (HPLC): Utilized for determining stachydrine content in Herba Leonuri, Chanfu An oral solution, and Herba Leonuri Granules. [, , ]

- Liquid chromatography-mass spectrometry (LC-MS): Employed for analyzing stachydrine and its metabolites in rat urine. []

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Used for determining stachydrine in rat plasma, Yimu granules, and Funing pills. [, , ]

- TLC scanning: Used for quantifying stachydrine in Kanggongyan granules and Leonurus japonicus from different regions. [, ]

ANone: The provided research does not offer information on the environmental impact or degradation pathways of stachydrine.

ANone: The research primarily focuses on stachydrine's biological effects and does not provide detailed information about its dissolution or solubility profiles.

ANone: Several studies mention the validation of analytical methods for stachydrine quantification, ensuring accuracy, precision, and specificity. [, , ]

ANone: The use of validated analytical methods for determining stachydrine content in herbal preparations and pharmaceutical formulations emphasizes its importance for quality control. [, , ]

ANone: The provided research does not discuss the immunogenicity or potential immunological responses associated with stachydrine.

ANone: The research abstracts do not mention any specific information regarding stachydrine's interactions with drug transporters.

ANone: While the research does not directly compare stachydrine with alternatives or substitutes, the identification of its homolog, homostachydrine, in Citrus plants [] opens avenues for exploring structurally similar compounds with potentially comparable or distinct biological activities.

ANone: The provided research does not address the aspects of recycling or waste management related to stachydrine.

ANone: The research highlights the use of various techniques like HPTLC, HPLC, LC-MS, and cell culture models, showcasing the available infrastructure and resources for studying stachydrine. [, , , ]

ANone: Research on stachydrine dates back to at least the mid-20th century, with early studies focusing on its biogenesis in alfalfa. [, ] Over time, research interest expanded to investigate its diverse biological activities and therapeutic potential in various disease models.

ANone: The research on stachydrine exemplifies cross-disciplinary collaboration, involving expertise from various fields, including:

- Medicinal chemistry: Isolation, characterization, and synthesis of stachydrine and its analogs. []

- Pharmacology: Investigating the mechanism of action, efficacy, and safety of stachydrine in various disease models. [, , , , , , , , , , , , ]

- Analytical chemistry: Developing and validating analytical methods for quantifying stachydrine in different matrices. [, , , , , , , , ]

- Pharmacognosy: Studying the occurrence, distribution, and extraction of stachydrine from natural sources. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)